SARS-CoV-2 3CLpro-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

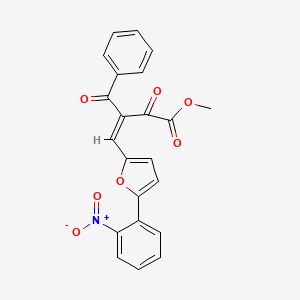

C22H15NO7 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate |

InChI |

InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13- |

InChI Key |

PXEAOWXHVUSAAR-LGMDPLHJSA-N |

Isomeric SMILES |

COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.

Discovery and Rationale

This compound, also identified as Compound 13 in foundational research, is a tripeptide inhibitor designed to target the main protease (Mpro) of the SARS-CoV-2 virus.[1] The rationale for its development stems from the critical role of 3CLpro in cleaving viral polyproteins into functional non-structural proteins, a necessary step for viral replication.[1] Inhibiting this protease effectively halts the viral life cycle.

This compound was developed as part of a broader effort to create potent and selective inhibitors of this viral enzyme. It is classified as a reversible covalent inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[2][3] This covalent interaction, while reversible, provides a prolonged inhibitory effect. The inhibitor has demonstrated potent activity against SARS-CoV-2 3CLpro with a reported half-maximal inhibitory concentration (IC50) of 4.9 μM.[2][3][4][5][6]

Chemical Synthesis

The synthesis of this compound (CAS 302821-53-0) involves a multi-step process, characteristic of peptide-based inhibitor synthesis. While the exact, detailed synthesis protocol for this specific compound is proprietary and not fully disclosed in the public domain, a general methodology can be inferred from the synthesis of similar tripeptide inhibitors.

The process typically involves:

-

Solid-phase or solution-phase peptide synthesis: Coupling of the constituent amino acids in a stepwise manner.

-

Introduction of a "warhead": Incorporation of an electrophilic group, in this case, a Michael acceptor, which is responsible for the covalent interaction with the target cysteine residue.

-

Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final compound to a high degree.

-

Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the synthesized inhibitor.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key quantitative data is summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 4.9 μM | SARS-CoV-2 3CLpro Enzymatic Assay | [2][3][4][5][6] |

| Inhibition Type | Reversible Covalent | Enzymatic Assays | [2][3] |

| Time-Dependency | Time-dependent inhibition observed | Enzymatic Assays | [5][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of 3CLpro inhibitors. Below are generalized protocols based on standard methods used in the field for assessing inhibitors like this compound.

SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay is used to determine the in vitro potency of the inhibitor against the purified 3CLpro enzyme.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

This compound (dissolved in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of SARS-CoV-2 3CLpro enzyme to each well of the assay plate.

-

Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths dependent on the specific substrate used).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Time-Dependent Inhibition Assay

This assay is performed to confirm the covalent nature of the inhibitor.

Procedure:

-

Prepare solutions of SARS-CoV-2 3CLpro and the inhibitor at fixed concentrations.

-

Mix the enzyme and inhibitor and incubate for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to initiate the reaction.

-

Measure the enzymatic activity as described above.

-

A decrease in enzymatic activity with increasing pre-incubation time indicates time-dependent inhibition, a characteristic of covalent inhibitors.[5][6]

Visualizations

SARS-CoV-2 Replication Cycle and 3CLpro Inhibition

The following diagram illustrates the role of 3CLpro in the viral replication cycle and the inhibitory action of this compound.

Caption: Inhibition of 3CLpro by this compound blocks viral polyprotein processing.

Experimental Workflow for Inhibitor Evaluation

The workflow for evaluating the inhibitory activity of this compound is depicted below.

Caption: Workflow for the biochemical and cellular evaluation of this compound.

Mechanism of Covalent Inhibition

The diagram below illustrates the mechanism of reversible covalent inhibition of the 3CLpro catalytic dyad by this compound.

Caption: this compound forms a reversible covalent bond with Cys145 in the 3CLpro active site.

References

SARS-CoV-2 3CLpro-IN-6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the SARS-CoV-2 3CLpro inhibitor, SARS-CoV-2 3CLpro-IN-6. This molecule is a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle, making it a significant target for antiviral drug development.[1]

Chemical Structure and Properties

IUPAC Name: 5-amino-1-[4-(1H-imidazol-4-ylmethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide dihydrochloride

Canonical SMILES: C1=C(NC=N1)CC2=CN=C(C=C2)N3C=C(C(=N3)N)C(=O)N.Cl.Cl

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 302821-53-0 |

| Molecular Formula | C₁₂H₁₃Cl₂N₅O |

| Molecular Weight | 314.17 g/mol |

| Inhibitory Activity (IC₅₀) | 4.9 µM against SARS-CoV-2 3CLpro |

| Mechanism of Action | Reversible Covalent Inhibitor |

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[2][3][4] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins, which must be cleaved into functional non-structural proteins (nsps) to form the replication-transcription complex. 3CLpro is responsible for the majority of these cleavage events.[2][3][5]

This compound acts as a reversible covalent inhibitor. This mechanism involves an initial non-covalent binding to the active site of the enzyme, followed by the formation of a reversible covalent bond between the inhibitor and the catalytic cysteine residue (Cys145) in the active site of 3CLpro. This covalent modification incapacitates the enzyme, preventing it from processing the viral polyproteins and thereby halting viral replication.[1]

Signaling Pathway: Coronavirus Replication and 3CLpro Inhibition

The following diagram illustrates the central role of 3CLpro in the coronavirus replication cycle and the inhibitory action of compounds like this compound.

Caption: Coronavirus replication cycle and the inhibitory point of 3CLpro inhibitors.

Experimental Protocols

Representative Synthesis of a 5-amino-1H-pyrazole-4-carboxamide Derivative

While a specific synthesis protocol for this compound is not publicly available, the following represents a general, plausible route for the synthesis of similar 5-amino-1H-pyrazole-4-carboxamide derivatives, based on published methodologies for related compounds.[6][7]

-

Synthesis of the Pyrazole Core: A substituted hydrazine can be reacted with a suitable dicarbonyl compound or its equivalent, such as an ethoxymethylenemalononitrile, followed by cyclization to form the pyrazole ring system.

-

Introduction of the Amine and Carboxamide Groups: The pyrazole intermediate can undergo reactions to introduce the amino group at the 5-position and the carboxamide at the 4-position. This may involve nitration followed by reduction for the amino group, and hydrolysis of a nitrile to a carboxamide.

-

Coupling with the Pyridine Moiety: The final step would involve a coupling reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to link the pyrazole core to the substituted pyridine ring.

-

Salt Formation: The final compound can be treated with hydrochloric acid to form the dihydrochloride salt, which often improves solubility and stability.

Fluorogenic Assay for Determining the IC₅₀ of SARS-CoV-2 3CLpro Inhibitors

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) based assay.[8][9][10]

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)

-

This compound (or other test inhibitor) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant 3CLpro enzyme and the fluorogenic substrate to their final working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted inhibitor solution. Include control wells with DMSO only (for 100% enzyme activity) and wells with buffer only (for background fluorescence). b. Add the diluted 3CLpro enzyme solution to all wells except the background control wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader. The cleavage of the substrate by 3CLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the reaction rates to the DMSO control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Experimental Workflow: Screening for Covalent Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of covalent inhibitors targeting a viral protease like SARS-CoV-2 3CLpro.

Caption: Workflow for the discovery and characterization of covalent protease inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. 3C-like protease - Wikipedia [en.wikipedia.org]

- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2 3CLpro Inhibitor Compound 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of a novel covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), herein referred to as Compound 12. The information is compiled from the primary research publication by Wang et al. (2022) in the European Journal of Medicinal Chemistry.

Core Mechanism of Action

Compound 12 is a potent inhibitor of the SARS-CoV-2 3CL protease, a viral enzyme essential for the replication of the virus. It functions as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the protease. This irreversible binding prevents the enzyme from processing viral polyproteins, thereby halting the viral life cycle.

The inhibitor was identified through a deep learning-based virtual screening approach, which prioritized compounds with a high probability of covalent interaction with the 3CLpro active site. Subsequent biochemical validation confirmed its inhibitory activity.

Quantitative Data Summary

The inhibitory potency and cytotoxic profile of Compound 12 are summarized in the tables below.

Table 1: Biochemical Inhibition of SARS-CoV-2 3CLpro

| Compound | IC50 (μM) |

| Compound 12 | 4.9 |

Data sourced from Wang et al., 2022.

Table 2: Cellular Activity and Cytotoxicity

| Compound | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |

| Compound 12 | Not Reported | > 50 | Not Applicable |

Data sourced from Wang et al., 2022.

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of covalent inhibition of SARS-CoV-2 3CLpro by Compound 12.

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by Compound 12.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Inhibition Assay (FRET-based)

This protocol describes a common method for measuring the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory effects of compounds like Compound 12.

SARS-CoV-2 3CLpro-IN-6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-6. It includes key chemical data, a representative synthesis protocol, a detailed experimental protocol for assessing inhibitory activity, and visualizations of the relevant biological pathway and experimental workflow.

Core Data Presentation

All quantitative data for SARS-CoV-2 3CLpro-IN-6 is summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 302821-53-0 | [1] |

| Molecular Formula | C22H15NO7 | [1] |

| Molecular Weight | 405.36 g/mol | [1] |

Experimental Protocols

Representative Synthesis of a Furan-Based Chalcone Derivative

While a specific synthesis protocol for this compound is not publicly available, the following procedure for a structurally related furan-based chalcone derivative illustrates a common and effective synthetic route. This method, known as the Claisen-Schmidt condensation, is widely used for the synthesis of chalcones.[2][3][4]

Reaction: Claisen-Schmidt condensation of an appropriate acetophenone with a substituted furfural.

General Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and 5-(4-nitrophenyl)furan-2-carbaldehyde in ethanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a suitable base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Precipitation and Filtration: Upon completion, pour the reaction mixture into cold water or onto crushed ice. The chalcone product will precipitate out of the solution.

-

Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified chalcone derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-Based)

This protocol details a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

-

Test compound (e.g., 3CLpro-IN-6) dissolved in DMSO

-

Positive control inhibitor (e.g., GC-376)

-

96-well or 384-well microplates (black, non-binding surface)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the recombinant SARS-CoV-2 3CLpro in the assay buffer to the desired working concentration (e.g., 50 nM).

-

Assay Reaction Setup:

-

Add a defined volume of the diluted test compound or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of the microplate.

-

Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl-Edans pair).

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Normalize the rates of the test compound wells to the negative control (100% activity) and positive control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Mandatory Visualizations

SARS-CoV-2 Polyprotein Cleavage Pathway

The following diagram illustrates the critical role of the 3CL protease (NSP5) in the maturation of the SARS-CoV-2 virus. 3CLpro, along with the papain-like protease (PLpro), cleaves the large viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for viral replication and transcription.

Caption: SARS-CoV-2 polyprotein processing by PLpro and 3CLpro.

Experimental Workflow for 3CLpro Inhibitor Screening

This diagram outlines the key steps in a high-throughput screening (HTS) campaign to identify inhibitors of SARS-CoV-2 3CLpro using a FRET-based assay.

Caption: Workflow for FRET-based screening of 3CLpro inhibitors.

References

In Vitro Evaluation of SARS-CoV-2 3CLpro-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development of this and similar compounds.

Quantitative Data Summary

The primary inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50). To date, limited quantitative data beyond this metric is publicly available.

| Parameter | Value | Assay Type | Source |

| IC50 | 4.9 µM | Enzymatic Assay | [4] |

Mechanism of Action

This compound is classified as a reversible covalent inhibitor.[4] It targets the catalytic dyad of the 3CLpro enzyme, which consists of Cysteine-145 and Histidine-41.[5][6] The inhibitor forms a covalent bond with the catalytic cysteine, thereby blocking the enzyme's ability to process viral polyproteins essential for replication.[5][7]

Experimental Protocols

Detailed methodologies for the in vitro evaluation of 3CLpro inhibitors are crucial for reproducible and comparable results. The following are standard protocols applicable to the characterization of this compound.

FRET-Based Enzymatic Assay

This assay measures the enzymatic activity of 3CLpro through Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by the enzyme, leading to an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[8]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[8]

-

This compound

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the FRET peptide substrate to each well to a final concentration of 25 µM.[8]

-

Initiate the reaction by adding recombinant SARS-CoV-2 3CLpro to a final concentration of 15 nM.[8]

-

Incubate the plate at room temperature (23°C) for 60 minutes.[8]

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm).[8]

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This assay determines the ability of an inhibitor to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the inhibitor dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plates for 48-72 hours until CPE is observed in the virus-only control wells.

-

Add a cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence or fluorescence to quantify cell viability.

-

Calculate the percent protection for each inhibitor concentration.

-

Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity between an inhibitor and its target protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant SARS-CoV-2 3CLpro

-

This compound

-

Immobilization and running buffers

-

Amine coupling kit (EDC, NHS)

Procedure:

-

Immobilize recombinant SARS-CoV-2 3CLpro onto the surface of a sensor chip via amine coupling.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate to measure association.

-

Switch to running buffer alone to measure the dissociation of the inhibitor from the enzyme.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][10]

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct impact of this compound on specific host cell signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the viral protease, which in turn disrupts the viral replication cycle. Further research would be required to investigate any potential off-target effects or modulation of host signaling.

References

- 1. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. mdpi.com [mdpi.com]

- 10. Unraveling the Dynamics of SARS-CoV-2 Mutations: Insights from Surface Plasmon Resonance Biosensor Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of SARS-CoV-2 3CLpro-IN-6: A Summary of Available Data

For Immediate Release

This document provides a concise summary of the initial characterization data available for SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for COVID-19.

Core Properties of this compound

This compound has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication. The primary inhibitory activity of this compound has been quantified, providing a key benchmark for its potential as an antiviral agent.

Quantitative Data

The inhibitory potency of this compound against its target enzyme is summarized in the table below. This value represents a critical parameter in assessing the compound's efficacy at a biochemical level.

| Parameter | Value | Source |

| IC50 | 4.9 μM | [1] |

Note: Further quantitative data, such as EC50 in cell-based assays, Ki, or pharmacokinetic parameters, are not available in the public domain under the identifier "this compound".

Mechanism of Action

This compound is described as a reversible covalent inhibitor .[1] This mode of action involves the formation of a covalent bond with the target enzyme, which can be reversed. This contrasts with irreversible covalent inhibitors that permanently modify the enzyme. The specific amino acid residues in the 3CLpro active site that interact with the inhibitor and the kinetics of the covalent modification have not been detailed in the available resources.

Experimental Protocols

Detailed experimental methodologies for the initial characterization of this compound are not publicly available. The determination of the IC50 value would have likely involved a standard enzymatic assay, such as a fluorescence resonance energy transfer (FRET) assay, which is commonly used to screen for 3CLpro inhibitors.

Logical Relationship: From Enzyme Inhibition to Antiviral Effect

The therapeutic potential of this compound is predicated on the well-established role of the 3CL protease in the viral life cycle. The logical flow from enzymatic inhibition to a potential antiviral effect is outlined in the diagram below.

Caption: Inhibition of SARS-CoV-2 3CLpro by 3CLpro-IN-6 disrupts the viral replication cycle.

Limitations and Future Directions

The information available for "this compound" is currently limited to a product description, which lacks the comprehensive data found in a peer-reviewed scientific publication. It is plausible that "3CLpro-IN-6" is a specific supplier's identifier and that a more detailed characterization of this compound exists under a different research code or chemical name in the scientific literature.

Future efforts to fully characterize this inhibitor would require:

-

Detailed Enzymatic Assays: To determine the kinetic parameters of inhibition (Ki, kon, koff) and confirm the reversible covalent mechanism.

-

Cell-Based Assays: To evaluate the antiviral efficacy (EC50) in a cellular context and assess cytotoxicity (CC50).

-

Structural Studies: X-ray crystallography or cryo-electron microscopy to elucidate the binding mode of the inhibitor to the 3CLpro active site.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Researchers interested in this compound are encouraged to search for primary literature describing reversible covalent inhibitors of SARS-CoV-2 3CLpro with an IC50 value in the micromolar range, which may lead to the original research article detailing the initial characterization of this molecule.

References

An In-depth Technical Guide to the Covalent Binding of 3CL Protease Inhibitors to Cys145: A Case Study of Nirmatrelvir

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the covalent binding mechanism of inhibitors to the Cysteine 145 (Cys145) residue of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses. Due to the limited public information on "3CLpro-IN-6," this document will utilize the extensively studied and clinically relevant inhibitor, Nirmatrelvir (PF-07321332) , as a representative example. The principles of covalent inhibition, experimental evaluation, and structural interactions discussed herein are broadly applicable to other covalent 3CLpro inhibitors that target the catalytic cysteine.

Introduction to 3CLpro and Covalent Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for viral replication.[1] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] The active site of 3CLpro features a catalytic dyad composed of Cysteine 145 and Histidine 41.[2] Cys145 acts as the nucleophile in the proteolytic reaction.

Covalent inhibitors are designed to form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition.[3] For 3CLpro, these inhibitors typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of Cys145.[4] This results in the formation of a covalent adduct, thereby inactivating the enzyme. Nirmatrelvir is a peptidomimetic covalent inhibitor that utilizes a nitrile warhead to react with Cys145.[4][5]

Quantitative Analysis of Nirmatrelvir Binding and Inhibition

The potency and binding affinity of Nirmatrelvir for 3CLpro have been extensively characterized using various biochemical and biophysical assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Method | Species/Variant | Reference |

| Ki | ~3.11 nM | Biochemical Assay | SARS-CoV-2 Mpro | [6] |

| Ki | 0.26 nM | - | SARS-CoV-2 Mpro | [7] |

| IC50 | ~61.8 nM | Antiviral Assay (dNHBE cells) | SARS-CoV-2 | [6] |

| IC50 | 74.5 nM | Antiviral Assay (VeroE6 cells with P-glycoprotein inhibitor) | SARS-CoV-2 | [7] |

| IC50 | 0.050 ± 0.005 µM | FRET-based Inhibition Assay | Wild-type SARS-CoV-2 3CLpro | [8] |

| IC50 | 0.400 ± 0.101 µM | FRET-based Inhibition Assay | Y54A/S144A mutant 3CLpro | [8] |

| IC50 | 3.60 ± 0.64 µM | FRET-based Inhibition Assay | S144A/E166A mutant 3CLpro | [8] |

Mechanism of Covalent Binding

The interaction between Nirmatrelvir and 3CLpro culminates in the formation of a covalent bond between the inhibitor's nitrile warhead and the sulfur atom of Cys145. X-ray crystallography studies have elucidated the precise nature of this interaction.[5]

The key steps in the covalent binding process are:

-

Non-covalent Binding: Nirmatrelvir initially binds to the active site of 3CLpro through a series of non-covalent interactions, including hydrogen bonds and hydrophobic contacts.

-

Nucleophilic Attack: The catalytic Cys145, activated by the adjacent His41, performs a nucleophilic attack on the electrophilic carbon of Nirmatrelvir's nitrile group.

-

Covalent Adduct Formation: This attack results in the formation of a reversible covalent thioimidate adduct.[4] This adduct is stabilized by interactions within the active site, including a hydrogen bond with Gly143.[4]

The following diagram illustrates the covalent inhibition mechanism.

Experimental Protocols

The characterization of covalent inhibitors like Nirmatrelvir involves a suite of biochemical and biophysical assays. Below are detailed protocols for key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against 3CLpro.

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a FRET donor and quencher pair. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.0), 120 mM NaCl, 0.4 mM EDTA, 20% glycerol, 4 mM DTT.

-

Enzyme Solution: Prepare a 3X solution of SARS-CoV-2 3CLpro (e.g., 375 nM) in assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of Nirmatrelvir in assay buffer to achieve a range of final concentrations.

-

Substrate Solution: Prepare a 3X solution of a suitable fluorogenic peptide substrate in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 7 µL of the 3X enzyme solution to each well.

-

Add 7 µL of the various 3X inhibitor dilutions to the respective wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 7 µL of the 3X substrate solution to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-40 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm).[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the fluorescence signal over time) for each inhibitor concentration.

-

Normalize the velocities relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor bound to the enzyme's active site, confirming the covalent bond formation.

Principle: A high-quality crystal of the 3CLpro-inhibitor complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, from which an atomic-resolution 3D model is built.

Protocol:

-

Protein Expression and Purification: Express and purify SARS-CoV-2 3CLpro to high homogeneity.

-

Co-crystallization:

-

Incubate the purified 3CLpro with a molar excess of Nirmatrelvir.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant.

-

-

Data Collection:

-

Mount a suitable crystal and cool it in a cryostream.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement with a known 3CLpro structure as a search model.

-

Build the model of the complex into the electron density map and refine it to obtain the final structure. The resulting structure will show the covalent linkage between the Cys145 and the inhibitor.[8]

-

Mass Spectrometry (MS)

MS is used to confirm the formation of the covalent adduct by measuring the mass of the intact protein-inhibitor complex.

Principle: The precise mass of the 3CLpro enzyme is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Protocol:

-

Sample Preparation:

-

Incubate purified 3CLpro with the inhibitor at a suitable molar ratio and for a sufficient time to allow for covalent bond formation.

-

Desalt the sample to remove non-volatile salts.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum of the intact protein-inhibitor complex.

-

-

Data Analysis:

-

Deconvolute the resulting spectrum to determine the molecular weight of the complex.

-

Compare the mass of the complex to the mass of the apo-enzyme to confirm the covalent modification.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflow for inhibitor evaluation and the logical relationship of the key experimental techniques.

Conclusion

The covalent inhibition of 3CLpro at the Cys145 residue is a highly effective strategy for developing potent antiviral agents against coronaviruses. The case of Nirmatrelvir demonstrates the successful application of this approach, leading to a clinically approved therapeutic. A comprehensive understanding of the binding mechanism, supported by robust quantitative data from a suite of biochemical and biophysical assays, is crucial for the rational design and optimization of future covalent 3CLpro inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued development of novel therapeutics targeting this critical viral enzyme.

References

- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nirmatrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

SARS-CoV-2 3CLpro-IN-6: A Guide to its Experimental Evaluation

For Immediate Release

This document provides detailed application notes and protocols for the experimental evaluation of SARS-CoV-2 3CLpro-IN-6, a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro). This guide is intended for researchers, scientists, and drug development professionals working on novel therapeutics for COVID-19.

This compound has demonstrated inhibitory activity against the SARS-CoV-2 3CL protease with a reported half-maximal inhibitory concentration (IC50) of 4.9 μM.[1] The compound has a molecular formula of C17H13ClN2O2 and a molecular weight of 312.75 g/mol .

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 4.9 μM | [1] |

| Molecular Formula | C17H13ClN2O2 | |

| Molecular Weight | 312.75 g/mol |

Experimental Protocols

Detailed methodologies for the key experiments involved in the evaluation of this compound are provided below. These protocols are based on established methods for characterizing SARS-CoV-2 3CLpro inhibitors.

Biochemical Assay: FRET-based Enzymatic Activity

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 3CLpro.

Materials and Reagents:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 18 µL of pre-warmed assay buffer containing the FRET substrate to each well.

-

Initiate the enzymatic reaction by adding 20 µL of recombinant SARS-CoV-2 3CLpro in assay buffer to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Cell-Based SARS-CoV-2 Antiviral Assay

This protocol outlines a cell-based assay to evaluate the antiviral activity of this compound in a cellular context. This can be achieved using various readouts, including cytopathic effect (CPE) reduction, luciferase reporter assays, or immunofluorescence-based viral protein detection. A CPE reduction assay is described below.

Materials and Reagents:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom white plates

-

BSL-3 facility and appropriate personal protective equipment (PPE)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cells and add the diluted inhibitor or DMSO (vehicle control).

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability by adding CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

In parallel, assess cytotoxicity (CC50) by treating uninfected cells with the same serial dilutions of the inhibitor.

-

Calculate the selectivity index (SI) as CC50/EC50.

Mechanism of Action: Covalent Inhibition

This compound is classified as a reversible covalent inhibitor. This mechanism involves the formation of a transient covalent bond with a nucleophilic residue, typically the catalytic cysteine (Cys145), in the active site of the 3CL protease. This interaction blocks the substrate from accessing the active site, thereby inhibiting the protease's function in cleaving the viral polyprotein, which is essential for viral replication.

References

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-6 in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (3CLpro), also known as Mpro, is a crucial enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins. This role makes it a prime target for antiviral drug development. SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of this enzyme, demonstrating potent inhibitory activity with an IC50 value of 4.9 μM.[1] These application notes provide detailed protocols and guidelines for utilizing this compound in biochemical assays to study its inhibitory effects and to screen for other potential inhibitors.

Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41. The catalytic mechanism involves the deprotonated Cys145 acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond. Reversible covalent inhibitors like this compound typically form a transient covalent bond with the catalytic cysteine, thereby blocking substrate access to the active site and inhibiting enzyme activity.

Data Presentation

Table 1: Inhibitory Activity of Selected SARS-CoV-2 3CLpro Inhibitors

| Inhibitor | Type | IC50 (μM) | Assay Type | Reference |

| This compound | Reversible Covalent | 4.9 | Biochemical | [1] |

| GC376 | Covalent | 0.17 | FRET | [2] |

| Boceprevir | Covalent | 4.13 | FRET | [2] |

| Ebselen | Covalent | 0.67 | FRET | [3] |

| Baicalein | Non-covalent | <1 | FRET | [3] |

| Myricetin | Covalent | 0.2 | FRET | [3] |

| Thioguanosine | Non-covalent | 3.9 (Vero-E6 CPE) | Cell-based | [3] |

| MG-132 | Covalent | 7.4 | FRET | [3] |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and incubation times.

Experimental Protocols

A Förster Resonance Energy Transfer (FRET) based assay is a common and robust method for measuring the activity of SARS-CoV-2 3CLpro and the inhibitory effects of compounds like 3CLpro-IN-6. The assay relies on a fluorogenic peptide substrate that is cleaved by the protease, leading to an increase in fluorescence.

Protocol 1: FRET-Based Assay for Determining the IC50 of this compound

Materials:

-

SARS-CoV-2 3CLpro enzyme (recombinant)

-

This compound

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (optional, see note below)

-

Dimethyl sulfoxide (DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader with excitation/emission wavelengths of ~340/460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose would be 100-fold the expected IC50 (e.g., 500 µM). A 10-point, 3-fold serial dilution is recommended.

-

Dilute the SARS-CoV-2 3CLpro enzyme in Assay Buffer to the desired working concentration (e.g., 50 nM).

-

Dilute the FRET peptide substrate in Assay Buffer to the desired working concentration (e.g., 20 µM).

-

-

Assay Setup:

-

Add 2 µL of the serially diluted this compound or DMSO (for no inhibitor and positive controls) to the wells of the 384-well plate.

-

Add 18 µL of the diluted SARS-CoV-2 3CLpro enzyme solution to each well.

-

For the negative control (no enzyme activity), add 18 µL of Assay Buffer instead of the enzyme solution.

-

Mix gently and pre-incubate the plate at 37°C for 60 minutes. This pre-incubation step is crucial for covalent inhibitors to allow for the formation of the covalent adduct.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the diluted FRET peptide substrate to all wells. The final reaction volume will be 40 µL.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every minute for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the data by setting the average rate of the no inhibitor control (DMSO) as 100% activity and the no enzyme control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Note on DTT: The inclusion of DTT can affect the activity of some covalent inhibitors. It is recommended to test the assay with and without DTT to determine its effect on this compound.

Visualizations

Caption: SARS-CoV-2 Replication Cycle and 3CLpro Inhibition.

Caption: Workflow for 3CLpro FRET-based Inhibition Assay.

Disclaimer

The provided protocols are generalized based on established methods for assaying SARS-CoV-2 3CLpro inhibitors. While this compound has a reported IC50 of 4.9 µM, a detailed, peer-reviewed characterization of this specific inhibitor in a biochemical assay was not publicly available at the time of writing. Researchers should optimize the assay conditions for their specific experimental setup and reagents.

References

- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC<sub>50</sub> data [ouci.dntb.gov.ua]

- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-6 in In Vitro Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A key target for these antiviral drugs is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This viral enzyme is essential for processing viral polyproteins, a critical step in the viral replication cycle.[4][5][6] The inhibition of 3CLpro can effectively halt viral replication, making it a prime target for antiviral drug development.[5][7] SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease with a reported IC50 value of 4.9 μM.[8] These application notes provide detailed protocols for utilizing this compound in in vitro viral replication assays to evaluate its antiviral efficacy.

Mechanism of Action of SARS-CoV-2 3CLpro

Upon entry into a host cell, the SARS-CoV-2 RNA genome is translated into two large polyproteins, pp1a and pp1ab.[1][4] The 3CLpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release 16 non-structural proteins (nsps).[1][4] These nsps are crucial for forming the viral replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA.[1] 3CLpro is a cysteine protease that utilizes a catalytic dyad of cysteine and histidine residues to perform its function.[3][9] By blocking the active site of 3CLpro, inhibitors like this compound prevent the processing of the viral polyproteins, thereby disrupting the formation of the RTC and inhibiting viral replication.[5]

Data Presentation

In Vitro Inhibitory Activity of 3CLpro Inhibitors

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | SARS-CoV-2 3CLpro | Enzymatic | 4.9 | [8] |

| GC376 | SARS-CoV-2 3CLpro | Enzymatic | 0.17 | [1][10] |

| Walrycin B | SARS-CoV-2 3CLpro | Enzymatic | 0.26 | [1] |

| Z-FA-FMK | SARS-CoV-2 3CLpro | Enzymatic | 11.39 | [1] |

| PR-619 | SARS-CoV-2 3CLpro | Enzymatic | 0.4 | [11] |

| Calpeptin | SARS-CoV-2 3CLpro | Enzymatic | 4 | [11] |

| MG-132 | SARS-CoV-2 3CLpro | Enzymatic | 7.4 | [11] |

Antiviral Activity of 3CLpro Inhibitors in Cell-Based Assays

| Compound | Virus | Cell Line | Assay Type | EC50 (μM) | Reference |

| Z-FA-FMK | SARS-CoV-2 | Vero E6 | CPE | 0.13 | [1][10] |

| Thioguanosine | SARS-CoV-2 | Vero-E6 | CPE | 3.9 | [11] |

| MG-132 | SARS-CoV-2 | Vero-E6 | CPE | 0.4 | [11] |

| Compound 6e | SARS-CoV-2 | Vero E6 | Antiviral | 0.15 | [6] |

| Compound 6j | MERS-CoV | Huh-7 | Antiviral | 0.04 | [6] |

Experimental Protocols

In Vitro 3CLpro Enzymatic Assay (FRET-based)

This protocol is a general method for assessing the direct inhibitory effect of compounds on 3CLpro activity using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

This compound (and other test compounds)

-

DMSO

-

384-well assay plates (black, low-volume)

-

Plate reader capable of fluorescence measurement (e.g., excitation at 340 nm, emission at 490 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor in DMSO.

-

In a 384-well plate, add 50 nL of the diluted inhibitor or DMSO (as a control) to each well.

-

Add 5 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~50-100 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate (final concentration ~10-20 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity at time zero using a plate reader.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytopathic Effect (CPE) Assay for Antiviral Activity

This protocol assesses the ability of this compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 virus stock

-

This compound (and other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

96-well cell culture plates (clear bottom, white walls for luminescence)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the diluted inhibitor to the wells. Include a "cells only" control (no virus, no inhibitor) and a "virus only" control (no inhibitor).

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percent cell viability for each inhibitor concentration relative to the "cells only" control.

-

Determine the EC50 value (the concentration at which 50% of the CPE is inhibited) by fitting the dose-response curve.

-

In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the inhibitor to determine the CC50 (50% cytotoxic concentration).

Visualizations

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-6.

Caption: Workflow for determining the antiviral efficacy of 3CLpro-IN-6.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]

- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. pnrjournal.com [pnrjournal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Cell-Based Assay for SARS-CoV-2 3CLpro Inhibitor Screening Using SARS-CoV-2 3CLpro-IN-6

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (NSPs) that are essential for viral replication and transcription.[2][3][4] Due to its vital role and high conservation across coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[2][3][5] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of inhibitors against SARS-CoV-2 3CLpro, using "SARS-CoV-2 3CLpro-IN-6" as a representative test compound.

The assay described here utilizes a reporter system where the activity of 3CLpro is measured within a cellular environment. A common approach involves a genetically encoded biosensor, such as a split-luciferase or a Förster resonance energy transfer (FRET) pair, linked by a specific 3CLpro cleavage sequence.[6][7][8] When 3CLpro is active, it cleaves the biosensor, leading to a measurable change in signal (e.g., loss of FRET or gain of luciferase activity).[6][7] An effective inhibitor like 3CLpro-IN-6 will block this cleavage, restoring the original signal state, which can be quantified to determine the inhibitor's potency. A crucial parallel experiment is the cytotoxicity assay, which ensures that the observed antiviral effect is not due to the compound killing the host cells.[9][10][11]

Signaling Pathway and Mechanism of Inhibition

The 3CLpro enzyme is essential for processing the large polyproteins (pp1a and pp1ab) translated from the viral RNA genome. This cleavage releases individual NSPs that form the viral replication and transcription complex (RTC). By inhibiting 3CLpro, compounds like 3CLpro-IN-6 prevent the formation of the RTC, thereby halting viral replication.

Caption: Mechanism of SARS-CoV-2 3CLpro inhibition by a compound like 3CLpro-IN-6.

Materials and Reagents

| Item | Description/Supplier |

| Cell Line | HEK293T, Vero-E6, or A549 cells stably expressing a 3CLpro reporter construct (e.g., FRET or split-luciferase).[12][13][14] |

| Culture Medium | DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) if required. |

| Test Compound | This compound, dissolved in DMSO to a stock concentration of 10-50 mM. |

| Positive Control | Known 3CLpro inhibitor (e.g., Nirmatrelvir, GC376). |

| Vehicle Control | DMSO (Dimethyl sulfoxide). |

| Assay Plates | 96-well or 384-well clear-bottom, black or white plates suitable for fluorescence or luminescence. |

| Reagents (Reporter-dependent) | For Luciferase Assay: Luciferase substrate (e.g., Bright-Glo™). For FRET Assay: No additional reagents needed for measurement. |

| Reagents (Cytotoxicity) | CellTiter-Glo®, CellTiter-Blue®, or MTT reagent. |

| Equipment | Plate reader (fluorescence/luminescence), CO2 incubator, Biosafety cabinet, Automated liquid handler (optional). |

Experimental Workflow

The overall workflow involves seeding cells, treating them with the inhibitor, allowing for reporter expression and cleavage, and finally measuring the output signal. A parallel assay for cytotoxicity is essential.

Caption: High-level workflow for the cell-based screening of 3CLpro inhibitors.

Detailed Experimental Protocols

Protocol 1: 3CLpro Inhibition Assay (FRET-Based Reporter)

This protocol assumes the use of a stable cell line co-expressing SARS-CoV-2 3CLpro and a FRET-based reporter (e.g., CFP-YFP linked by a 3CLpro cleavage site). Inhibition of 3CLpro prevents the separation of the FRET pair, maintaining a high FRET signal.

-

Cell Seeding:

-

Trypsinize and count the reporter cell line.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.[15]

-

Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution series of 3CLpro-IN-6 (e.g., 11 points, 3-fold dilutions starting from 100 µM) in culture medium.

-

Also prepare solutions for the positive control (e.g., Nirmatrelvir) and vehicle control (DMSO at the highest concentration used for compounds, typically ≤0.5%).

-

Carefully remove the medium from the cells and add 100 µL of the compound dilutions, controls, or vehicle to the respective wells.

-

-

Incubation:

-

Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂. The optimal time should be determined based on the kinetics of reporter expression and cleavage.

-

-

Signal Measurement:

-

Measure the FRET signal using a multi-mode plate reader. For a CFP-YFP pair, typical settings are:

-

CFP Excitation: ~430 nm

-

CFP Emission: ~475 nm

-

FRET Emission (YFP): ~525 nm

-

-

The FRET ratio is often calculated as FRET Emission / CFP Emission.

-

-

Data Analysis:

-

Subtract the background signal (wells with no cells).

-

Normalize the data: Set the average signal from the vehicle control (DMSO) as 0% inhibition and the signal from a saturating concentration of the positive control as 100% inhibition.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% inhibition is achieved).[16][17]

-

Protocol 2: Cytotoxicity Assay

This should be run in parallel with the inhibition assay to assess compound toxicity.[9][18]

-

Cell Seeding:

-

Seed the same cell line (or the parental line without the reporter) in a separate 96-well white or clear plate at the same density as the primary assay.

-

-

Compound Treatment:

-

Treat the cells with the exact same serial dilutions of 3CLpro-IN-6 and controls as in the inhibition assay.

-

-

Incubation:

-

Incubate for the same duration (24-48 hours) as the primary assay.

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data: Set the average signal from vehicle-treated cells as 100% viability and the signal from wells with no cells (or cells treated with a cytotoxic agent) as 0% viability.

-

Plot the percent viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).[18]

-

Data Presentation

Quantitative data should be summarized to allow for clear comparison of the compound's efficacy and toxicity.

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 3CLpro-IN-6 | Value ± SD | Value ± SD | CC₅₀ / IC₅₀ |

| Positive Control | Value ± SD | Value ± SD | CC₅₀ / IC₅₀ |

| Negative Control | > Max Conc. | > Max Conc. | N/A |

-

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound required to inhibit 3CLpro activity by 50%.[18][19]

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound required to reduce cell viability by 50%.[18]

-

Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the viral target over the host cell, signifying a better therapeutic window.[18] An SI > 10 is generally considered promising.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]

- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 10. emerypharma.com [emerypharma.com]

- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Cell Line Models for Coronavirus Research | VectorBuilder [en.vectorbuilder.com]

- 15. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Star Republic: Guide for Biologists [sciencegateway.org]

- 18. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

Applications of SARS-CoV-2 3CLpro-IN-6 in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19. Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development.[1][2] Inhibition of 3CLpro blocks viral replication, offering a promising therapeutic strategy. SARS-CoV-2 3CLpro-IN-6 is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[3] This document provides detailed application notes and protocols for researchers utilizing this compound and similar inhibitors in drug discovery efforts.

Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease, employing a catalytic dyad composed of Cysteine-145 and Histidine-41 to cleave the viral polyprotein.[4] Covalent inhibitors, such as this compound, typically feature an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[4] The reversible nature of this inhibitor suggests that the covalent bond can be broken, restoring enzyme function, which can be a desirable property in drug design to minimize off-target effects. The interaction is time-dependent, a key characteristic of covalent inhibition.[5]

Quantitative Data Summary

The inhibitory activity of this compound and other representative 3CLpro inhibitors are summarized below. This data is critical for comparing the potency of different compounds and guiding further development.

| Compound | Assay Type | Target | IC50 (μM) | EC50 (μM) | Cell Line | Reference |

| This compound | Enzymatic | SARS-CoV-2 3CLpro | 4.9 | N/A | N/A | [3] |

| GC376 | FRET Enzyme Assay | SARS-CoV-2 3CLpro | 0.17 | N/A | N/A | [6] |

| FB2001 | Enzymatic | SARS-CoV-2 3CLpro | 0.053 | 0.53 | Vero E6 | [7] |

| Compound 3c | Enzymatic | SARS-CoV-2 3CLpro | N/A | 2.50 | Vero E6 | [8] |

| Compound 3h | Enzymatic | SARS-CoV-2 3CLpro | 0.322 | N/A | N/A | [8] |

N/A: Not Available

Experimental Protocols

In Vitro Enzymatic Activity Assay (FRET-based)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound against purified SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

-

This compound and other test compounds

-

DMSO (for compound dilution)

-

384-well black, clear bottom assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the SARS-CoV-2 3CLpro stock in Assay Buffer to a final concentration of 15-50 nM.

-

Assay Plate Setup:

-

Add 60 nL of the diluted compounds to the wells of a 384-well plate.

-

For positive controls (no inhibition), add DMSO.

-

For negative controls (background), add Assay Buffer without enzyme.

-

-

Enzyme Addition: Add 25 µL of the diluted SARS-CoV-2 3CLpro solution to each well, except for the negative control wells.

-

Pre-incubation: Incubate the plate for 60 minutes at 37°C. This step is crucial for covalent inhibitors to allow time for the covalent bond to form.[3]

-

Substrate Addition: Prepare the FRET substrate solution in Assay Buffer to a final concentration of 10-25 µM. Add 5 µL of the substrate solution to all wells to initiate the reaction.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 340 nm, Emission: 460-490 nm) kinetically for 15-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE)

This protocol assesses the ability of this compound to protect host cells from virus-induced cell death (cytopathic effect).

Materials:

-

Vero E6 or other susceptible cell lines

-

SARS-CoV-2 virus stock (e.g., USA_WA1/2020 strain)

-

Cell Culture Media (e.g., MEM supplemented with 2% FBS, 1% Pen/Strep)

-

This compound and other test compounds

-

Positive control (e.g., Remdesivir)

-